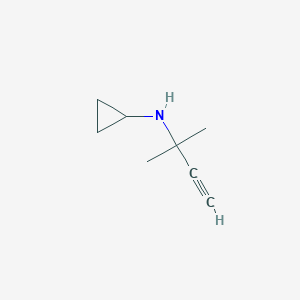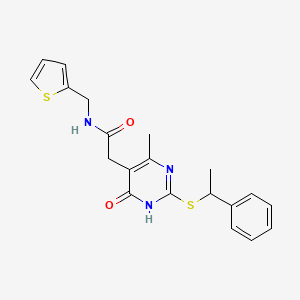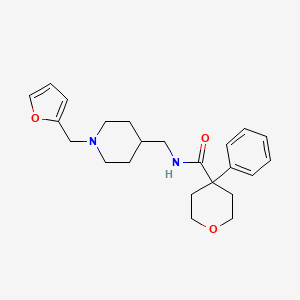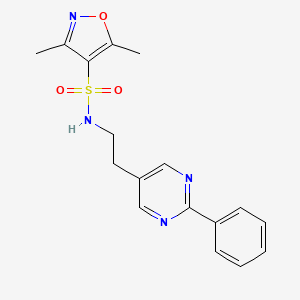
3,5-dimethyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)isoxazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoxazole is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom . Sulfonamides are a group of compounds characterized by a sulfonamide functional group (SO2NH2). They are widely used in medicinal chemistry and drug design .
Synthesis Analysis
Isoxazoles can be synthesized through various methods, including metal-free synthetic routes . Sulfonamides can be synthesized from the reaction of acid chlorides with 4-aminobenzenesulfonamide .Molecular Structure Analysis
Isoxazole is a five-membered ring with two non-adjacent heteroatoms (one oxygen and one nitrogen). The sulfonamide group consists of a sulfur atom, two oxygen atoms, and an amine group .Chemical Reactions Analysis
Isoxazoles can undergo various chemical reactions, including (3 + 2) cycloaddition reactions . Sulfonamides can react with acid chlorides to form various derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Isoxazoles and sulfonamides, in general, have diverse physical and chemical properties due to the variety of substituents they can contain .Applications De Recherche Scientifique
Pharmacokinetic Optimization
- Metabolic Stability Improvement : Efforts in optimizing the metabolic stability of sulfonamide derivatives, particularly those targeting endothelin receptors, have highlighted the importance of structural modifications to enhance drug-like properties. For instance, a series of biphenylsulfonamide endothelin receptor antagonists were developed with improved binding affinity and selectivity for the ET(A) receptor, resulting in compounds with high potency and oral bioavailability. These studies emphasize the critical role of microsomal stability screening in identifying compounds with favorable pharmacokinetic profiles (Humphreys et al., 2003), (Murugesan et al., 2003).
Synthetic Methodology Development
- Heterocyclic Compound Synthesis : Research into the synthesis of heterocyclic compounds containing sulfonamide groups has led to the development of novel synthetic pathways. This includes the one-pot synthesis of N-(imidazo[1,2-a]pyridin-3-yl) and N-(imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, showcasing the utility of these compounds in creating diverse heterocyclic structures with potential bioactive properties (Rozentsveig et al., 2013), (Rozentsveig et al., 2014).
Antibacterial Agents
- Novel Antibacterial Compounds : The quest for new antibacterial agents has led to the synthesis and evaluation of heterocyclic compounds featuring a sulfonamido moiety. These efforts have resulted in the identification of compounds with significant antibacterial activity, highlighting the potential of sulfonamide derivatives in the development of new therapeutic agents (Azab et al., 2013).
Molecular Tautomeric Studies
- Tautomeric Behavior Analysis : The study of sulfonamide derivatives has also extended into the investigation of their tautomeric behavior, which is crucial for understanding their biological and pharmaceutical activities. Spectroscopic methods, supported by density functional theory, have been utilized to explore the tautomeric forms of these compounds, providing insights into their molecular conformations (Erturk et al., 2016).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3,5-dimethyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-12-16(13(2)24-21-12)25(22,23)20-9-8-14-10-18-17(19-11-14)15-6-4-3-5-7-15/h3-7,10-11,20H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIHLSCIKWPICX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)isoxazole-4-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

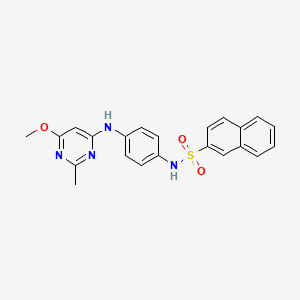
![2-Chloro-3-[(2-cyclopentylpyrrolidin-1-yl)sulfonyl]-6-(trifluoromethyl)pyridine](/img/structure/B2976651.png)
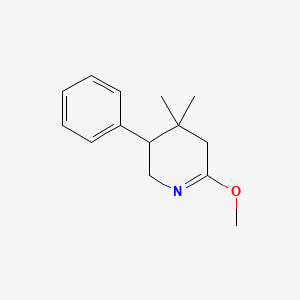
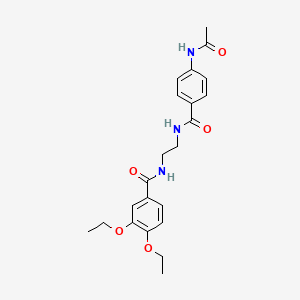
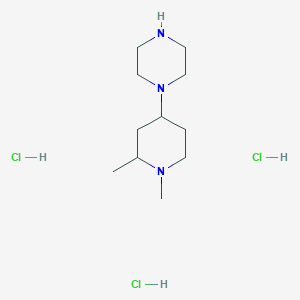
![2-{6-[(dimethylamino)sulfonyl]-2-oxo-2,3-dihydro-1H-thieno[2,3-b][1,4]thiazin-1-yl}-N-(4-ethoxy-3-methoxybenzyl)acetamide](/img/structure/B2976656.png)


![2-Ethyl 4-methyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2976662.png)

![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-2-phenylpyrimidine-5-carboxamide](/img/structure/B2976664.png)
